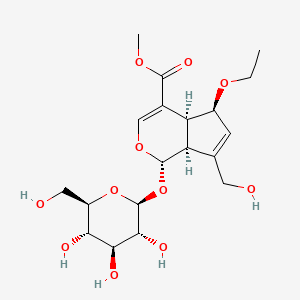

6-Ethoxygeniposide

Übersicht

Beschreibung

6-Ethoxygeniposide is a bioactive compound widely employed in the biomedical field, showcasing profound anticancer properties . By curbing the proliferation and mitosis of malignant cells, this compound effectively orchestrates their demise .

Molecular Structure Analysis

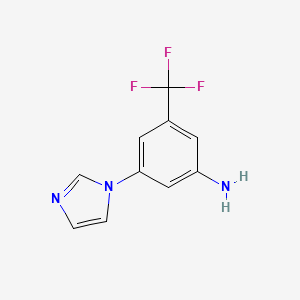

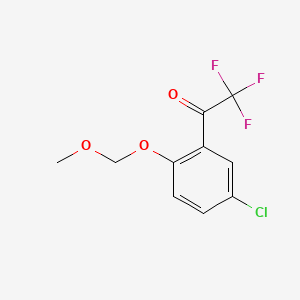

The molecular formula of 6-Ethoxygeniposide is C30H48O4 . The IUPAC name is methyl (1S,4aS,5S,7aS)-5-ethoxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate .Wissenschaftliche Forschungsanwendungen

Interactions with Human Topoisomerase IIalpha

- Substituents on Etoposide in Binary Enzyme-Drug Complex : Etoposide, a compound structurally related to 6-Ethoxygeniposide, interacts with human topoisomerase IIalpha, primarily through its A- and B-rings and potentially through E-ring stacking interactions. The sugar moiety subtly alters DNA interactions (Bender et al., 2008).

Antioxidant Properties

- Antioxidant Profile of Ethoxyquin and Analogues : Ethoxyquin, a compound closely related to 6-Ethoxygeniposide, has been studied for its chain-breaking antioxidative capacity and ability to catalyze the reduction of hydrogen peroxide in the presence of a thiol reducing agent, showing promising antioxidant properties (Kumar et al., 2007).

Drug-Enzyme Interaction Domains

- Identification of Etoposide Substituents Interacting with Topoisomerase II : A study focusing on etoposide, related to 6-Ethoxygeniposide, identifies specific substituents on the compound that interact with yeast topoisomerase II and human topoisomerase IIalpha, enhancing our understanding of drug-enzyme interaction domains (Wilstermann et al., 2007).

Use in Animal Feed as Antioxidant

- Ethoxyquin in Animal Feed : Ethoxyquin, structurally similar to 6-Ethoxygeniposide, is used as an antioxidant in animal feed and has undergone extensive studies to assess its safety and potential harmful effects (Blaszczyk et al., 2013).

Transformation of Iridoid Compounds

- Structural Transformation of Gardenoside and Related Iridoids : Research on the transformation of compounds like 6-Ethoxygeniposide, particularly gardenoside and its derivatives, highlights the changes these compounds undergo under specific conditions, contributing to our understanding of iridoid compound metabolism (Miyagoshi et al., 1987).

Enhancement of Therapeutic Efficacy in Cancer Treatment

- Paclitaxel/Etoposide Co-loaded Polymeric Nanoparticles : A study investigating the co-loading of paclitaxel and etoposide (related to 6-Ethoxygeniposide) into nanoparticles showed enhanced therapeutic efficacy for treating intracranial glioblastoma, suggesting potential applications in cancer treatment (Maleki et al., 2021).

Clinical Use in Cancer Treatment

- Clinical Efficacy of Etoposide : The clinical success of etoposide, related to 6-Ethoxygeniposide, in treating several neoplastic disorders including testicular and small-cell lung cancers, lymphoma, and leukemia highlights its significance in oncology (O'dwyer et al., 1985).

Effect on Topoisomerase II-DNA Cleavable Complex

- Impact of Etoposide on Topoisomerase II-DNA Complex : VP-16, a derivative of etoposide, shows efficiency in trapping the topoisomerase II-DNA cleavable complex, offering insights into the interactions and potential applications of related compounds like 6-Ethoxygeniposide in cancer therapeutics (Gantchev & Hunting, 1997).

Inhibition of Mitochondrial Electron Transport

- Inhibition of Electron Transport by Ethoxyquin : Studies on ethoxyquin, similar to 6-Ethoxygeniposide, show that it inhibits electron transport in mitochondrial respiratory chains, demonstrating potential effects on metabolic pathways (Reyes et al., 1995).

Eigenschaften

IUPAC Name |

methyl (1S,4aS,5S,7aS)-5-ethoxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O11/c1-3-27-10-4-8(5-20)12-13(10)9(17(25)26-2)7-28-18(12)30-19-16(24)15(23)14(22)11(6-21)29-19/h4,7,10-16,18-24H,3,5-6H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNXATPUZSSFNF-HOZAMIDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxygeniposide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)